5-Tert-butyl-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula and a molecular weight of 208.06 g/mol. This compound features a boron atom bonded to a phenyl ring that is substituted with both tert-butyl and methoxy groups. It is primarily utilized in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
5-Tert-butyl-2-methoxyphenylboronic acid is classified as a boronic acid derivative. Boronic acids are known for their stability and non-toxic characteristics, making them valuable in various synthetic reactions, including metal-catalyzed processes . This compound is widely available from chemical suppliers and is used in both academic research and industrial applications.
The synthesis of 5-tert-butyl-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method includes the palladium-catalyzed borylation of 5-tert-butyl-2-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction conditions generally require:
In an industrial context, the production of this compound often employs continuous flow reactors to enhance efficiency and scalability. Optimizing reaction conditions, such as temperature and concentration, ensures high yield and purity, which are crucial for practical applications .
The molecular structure of 5-tert-butyl-2-methoxyphenylboronic acid can be represented using its SMILES notation: COC1=C(C=C(C=C1)C(C)(C)C)B(O)O
. The structure features a phenolic ring with a tert-butyl group at position 5 and a methoxy group at position 2.
5-Tert-butyl-2-methoxyphenylboronic acid participates in several significant chemical reactions:
The Suzuki-Miyaura reaction mechanism consists of three main steps:
The mechanism of action for 5-tert-butyl-2-methoxyphenylboronic acid primarily revolves around its role in Suzuki-Miyaura coupling:
This sequence allows for efficient formation of carbon-carbon bonds, making it a critical step in synthetic organic chemistry.
The compound exhibits typical properties associated with boronic acids, including:
5-Tert-butyl-2-methoxyphenylboronic acid serves multiple scientific purposes:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3